molecular formula C8H6K2O13Sb2 B8023647 Potassium antimony(III) tartrate

Potassium antimony(III) tartrate

Cat. No.: B8023647
M. Wt: 631.84 g/mol
InChI Key: BBUFTTIHMIIQLI-UHFFFAOYSA-J
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Description

Potassium antimony(III) tartrate (K₂Sb₂(C₄H₂O₆)₂·3H₂O), historically known as tartar emetic, is a trivalent antimonial compound first introduced in 1913 for treating parasitic diseases such as leishmaniasis and schistosomiasis . Its structure involves Sb(III) coordinated to four oxygen atoms from two tartrate ligands in a bidentate mode, forming a stable complex . Historically, it was pivotal in chemotherapy but was later supplanted by less toxic pentavalent antimony compounds like meglumine antimoniate due to severe side effects, including cardiotoxicity and nephrotoxicity . Beyond therapeutics, it has applications in materials science, such as in nonlinear optical (NLO) crystal growth when doped with l-alanine , and in environmental studies for Sb(III) adsorption behavior .

Properties

IUPAC Name

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUFTTIHMIIQLI-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6K2O13Sb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium antimony(III) tartrate can be synthesized through the reaction of antimony trioxide with potassium hydrogen tartrate in an aqueous medium. The reaction typically proceeds as follows:

Sb2O3+2KHC4H4O6+H2OK2Sb2(C4H2O6)23H2OSb_2O_3 + 2KHC_4H_4O_6 + H_2O \rightarrow K_2Sb_2(C_4H_2O_6)_2 \cdot 3H_2O Sb2​O3​+2KHC4​H4​O6​+H2​O→K2​Sb2​(C4​H2​O6​)2​⋅3H2​O

The reaction is carried out under controlled temperature conditions to ensure complete dissolution and reaction of the antimony trioxide .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium antimony(III) tartrate undergoes various chemical reactions, including:

    Oxidation and Reduction: The antimony in the compound can participate in redox reactions, where it can be oxidized to antimony(V) or reduced to elemental antimony.

    Substitution Reactions: The tartrate ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize antimony(III) to antimony(V).

    Reducing Agents: Sodium borohydride or hydrazine can reduce antimony(III) to elemental antimony.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Potassium antimony(III) tartrate has been historically significant in the treatment of several parasitic infections:

  • Anti-parasitic Treatment : It has been used as an effective treatment for schistosomiasis and leishmaniasis. The compound acts by disrupting metabolic processes in parasites, leading to their death .
  • Drug Formulation : In modern pharmaceutical development, it serves as a key ingredient in formulations aimed at enhancing drug efficacy against specific pathogens .

Case Study: Efficacy in Schistosomiasis Treatment

A study demonstrated that intravenous administration of this compound at a near-lethal dose was necessary for efficacy against schistosomiasis. However, concerns regarding its toxicity led to a decline in its use in favor of less toxic alternatives .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various techniques:

  • Mass Spectrometry : The compound is employed in mass spectrometric analyses to identify and quantify other substances within complex mixtures. Its unique properties allow for the effective characterization of inorganic compounds .
  • Environmental Analysis : It aids in the detection of antimony levels in environmental samples, which is crucial for pollution assessment and compliance with safety standards .

Environmental Monitoring

The compound plays a significant role in environmental science:

  • Pollution Assessment : this compound is used to monitor antimony contamination in soil and water samples. Its ability to form complexes with various environmental matrices enhances its utility in detecting trace levels of antimony .

Data Table: Environmental Monitoring Applications

Application AreaMethodologyOutcome
Soil AnalysisSpectrophotometry with potassium antimony tartrateDetection of antimony levels
Water Quality TestingICP-MS (Inductively Coupled Plasma Mass Spectrometry)Quantification of contaminants

Material Science

In material science, this compound contributes to the development of advanced materials:

  • Coatings and Polymers : The compound is involved in synthesizing materials with enhanced properties, such as improved durability and resistance to environmental degradation .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Biochemical Research

Biochemically, this compound is utilized in research focusing on enzyme activity and metabolic pathways:

  • Enzyme Studies : Researchers use this compound to investigate enzyme inhibition mechanisms and metabolic processes related to various diseases .

Safety and Toxicity Considerations

While this compound has beneficial applications, it is also associated with significant toxicity:

  • Toxicity Reports : Studies indicate that the compound can cause severe gastrointestinal distress when ingested and may lead to liver damage upon prolonged exposure . Therefore, handling protocols must be strictly adhered to in laboratory settings.

Mechanism of Action

The mechanism by which potassium antimony(III) tartrate exerts its effects involves the inhibition of key enzymes in the metabolic pathways of parasites. The compound binds to thiol groups in enzymes, disrupting their function and leading to the accumulation of toxic metabolites within the parasite cells. This ultimately results in the death of the parasites .

Comparison with Similar Compounds

Trivalent Antimony Compounds

  • Sodium Antimony Tartrate : Structurally analogous to potassium antimony(III) tartrate, it shares similar antileishmanial activity but exhibits comparable systemic toxicity .
  • Lithium Antimony Thiomalate (Anthiomaline) : Less widely used due to inconsistent efficacy and higher variability in clinical outcomes compared to tartrate derivatives .

Pentavalent Antimony Compounds

  • Meglumine Antimoniate (Glucantime) : Introduced in the 1940s, it shows reduced acute toxicity compared to trivalent compounds but retains risks of chronic side effects (e.g., pancreatitis, hepatotoxicity) .
  • Novel Tricyclic Heterocycles: Recent studies highlight compounds with 2–25-fold higher selectivity for Leishmania infantum over mammalian cells compared to this compound (SILi = 0.1 vs. 0.2–2.5 for novel agents) .

Table 1: Comparative Efficacy in Leishmaniasis Treatment

Compound IC₅₀ (µM) Selectivity Index (SILi) Toxicity Profile
Potassium Antimony Tartrate 10–50 0.1 High cardiotoxicity
Meglumine Antimoniate 5–20 0.5–1.0 Moderate hepatotoxicity
Novel Tricyclic Agents 2–10 0.2–2.5 Low cytotoxicity

Toxicity and Detoxification

  • Acute Toxicity : The LD₅₀ of this compound in mice is 54.6 mg/kg (i.p.), with severe oxidative stress and mitochondrial damage observed . In contrast, meglumine antimoniate has a higher LD₅₀ (>200 mg/kg) but induces chronic renal impairment .
  • Antidotes : Vicinal dithiols (e.g., 2,3-dimercaptosuccinic acid) are effective antidotes for Sb(III) poisoning, while BAL (British Anti-Lewisite) and EDTA show negligible efficacy .

Table 2: Toxicity and Detoxification Mechanisms

Compound LD₅₀ (mg/kg) Primary Toxic Effects Effective Antidotes
Potassium Antimony Tartrate 54.6 DNA damage, ROS generation 2,3-Dimercaptosuccinic acid
Antimony Trioxide 172.0 Carcinogenicity (lung) N-acetylcysteine
Meglumine Antimoniate >200 Renal dysfunction Hemodialysis

Resistance Profiles

  • Cross-Resistance : this compound shares resistance mechanisms with cisplatin in cancer cells, linked to reduced drug accumulation and glutathione-mediated detoxification .
  • Parasite Resistance: Leishmania strains resistant to trivalent antimonials often show overexpression of trypanothione, a Sb(III)-chelating protein, which is less pronounced in pentavalent antimony-resistant strains .

Environmental and Industrial Behavior

  • Adsorption : Sb(III) from potassium antimony tartrate exists primarily as Sb(OH)₃ (75–99%) at pH 2–7, influencing its mobility in aquatic systems. Fe(III)-modified sepiolite achieves 85% Sb(III) adsorption efficiency, outperforming unmodified clays .
  • Industrial Use : While largely phased out in medicine, it remains a model compound for studying Sb(III) speciation and remediation strategies .

Q & A

Q. What are the optimal synthesis conditions for potassium antimony(III) tartrate, and how is its crystal structure characterized?

this compound is synthesized via a solid-liquid phase reaction between antimony trioxide (Sb₂O₃) and potassium hydrogen tartrate. Optimal conditions include a molar ratio of Sb₂O₃:potassium hydrogen tartrate:water = 1.05:2.0:92, reaction temperature of 90°C, and a duration of 4.5 hours, yielding ~86.8% . Structural characterization employs X-ray powder diffraction (monoclinic system, lattice parameters: a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) and infrared spectroscopy to confirm coordination with tartrate ligands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its acute oral toxicity (LD₅₀: 115 mg/kg in rats) and classification as a hazardous substance (UN 1551, Class 6.1), researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Waste disposal requires neutralization and treatment as hazardous material. Storage should be in sealed containers, away from acids or oxidizers .

Q. How is this compound used in titrimetric analysis for antimony quantification?

It serves as a reagent in bromate titrations for antimony(III) determination. A typical protocol involves dissolving 1.625 g of the compound in 1 L water, acidifying with HCl, and titrating against 0.002 M KBrO₃ using a micro-ammeter. Tartaric acid is added to prevent Sb(OH)₃ precipitation, ensuring accurate endpoint detection .

Advanced Research Questions

Q. How does this compound interact with glutathione, and what are the implications for its biochemical transport?

Sb(III) forms a labile complex with glutathione (GSH) via cysteine thiol groups, with a stability constant log K = 25. This [Sb(GS)₃] complex facilitates rapid transport into red blood cells and tissues, as shown by ¹H-NMR and mass spectrometry. The pH-dependent exchange kinetics (slow at pH 3.2, rapid at physiological pH) suggest a role in systemic distribution and toxicity .

Q. What advanced techniques resolve contradictions in subchronic toxicity data between historical and modern studies?

Earlier studies (e.g., Schroeder et al., 1970) reported low NOAELs but lacked proper controls. Modern NTP studies (1992) established a NOAEL of 2500 ppm in rodents via oral exposure, while Poon et al. (1998) identified thyroid histological changes at 0.5 ppm. Critical re-evaluation attributes these changes to physiological adaptation, not toxicity, supporting a revised NOAEL of 50 ppm. Researchers must prioritize rigorous study design and distinguish adaptive vs. pathological endpoints .

Q. How does this compound compare to nano-Sb₂O₃ in ecotoxicological models like Daphnia magna?

Transcriptomic profiling reveals both compounds induce oxidative stress, upregulate antioxidant enzymes (e.g., catalase), and disrupt nutrient uptake. However, nano-Sb₂O₃ uniquely enhances autophagy markers (HIF-1α, IRE1) and ubiquitin-mediated proteolysis, suggesting particle-specific toxicity. Experimental designs should account for speciation (soluble Sb(III) vs. particulate) and use LC-MS/MS for Sb quantification in tissues .

Methodological Considerations

  • Experimental Design for Antimicrobial Studies : Use axenically cultured amastigotes (e.g., Leishmania) to evaluate Sb(III) efficacy. Compare IC₅₀ values against Sb(V) controls, noting Sb(III) is 10–100× more potent. Include tartrate-free controls to isolate antimony-specific effects .
  • Data Contradiction Analysis : When historical and modern toxicity data conflict, apply weight-of-evidence approaches, prioritizing studies with validated controls, OECD-compliant protocols, and mechanistic plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium antimony(III) tartrate
Reactant of Route 2
Potassium antimony(III) tartrate

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